5-Chloro-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline family Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring This particular compound features a chlorine atom at the 5-position and a ketone group at the 2-position of the dihydroquinoxalin-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Condensation Reaction: : The starting materials, such as 1,2-diaminobenzene and chloroacetic acid, undergo a condensation reaction to form the quinoxaline core.
Oxidation: : The resulting compound is then oxidized to introduce the ketone group at the 2-position.
Chlorination: : Finally, the compound is chlorinated at the 5-position to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: : Reduction reactions can convert the ketone group to a hydroxyl group, resulting in dihydroquinoxalin-2-ols.
Substitution: : The chlorine atom at the 5-position can be substituted with other functional groups, such as alkyl or aryl groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Oxidation: : Quinoxaline-2,3-dione derivatives.
Reduction: : Dihydroquinoxalin-2-ols.
Substitution: : Alkylated or arylated derivatives of this compound.
Scientific Research Applications
5-Chloro-3,4-dihydroquinoxalin-2(1H)-one has found applications in various scientific research areas:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.
Comparison with Similar Compounds
5-Chloro-3,4-dihydroquinoxalin-2(1H)-one is similar to other quinoxaline derivatives, such as 3,4-dihydroquinoxalin-2(1H)-one and 5-nitro-3,4-dihydroquinoxalin-2(1H)-one. its unique chlorine substitution at the 5-position imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-3,10H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCZOGGMZQMPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441693 | |
Record name | 5-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148010-70-2 | |
Record name | 5-Chloro-3,4-dihydro-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148010-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-3,4-dihydro-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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